molecular formula C18H30N2O4 B6507146 N'-cycloheptyl-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide CAS No. 899957-98-3

N'-cycloheptyl-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide

Cat. No.: B6507146
CAS No.: 899957-98-3
M. Wt: 338.4 g/mol
InChI Key: XMLNEMCTIJCLFM-UHFFFAOYSA-N
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Description

N’-cycloheptyl-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide is a synthetic compound that has been studied for its potential applications in scientific research. It is known for its unique structure, which includes a spirocyclic moiety and a cycloheptyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-cycloheptyl-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide typically involves the reaction of 1,4-dioxaspiro[4.5]decan-2-ylmethanamine with cycloheptyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified using column chromatography.

Industrial Production Methods

This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization or distillation to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-cycloheptyl-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the spirocyclic moiety can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

N’-cycloheptyl-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biochemical pathways and physiological processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the modulation of neurotransmission.

    Industry: Investigated for its use in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of N’-cycloheptyl-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide is not fully understood. it is believed to interact with biochemical pathways similar to those influenced by its parent compound, 1,4-dioxaspiro[4.5]decan-2-ylmethanamine. This parent compound can be converted into a series of 5-alkoxytryptamine derivatives, including serotonin, melatonin, and bufotenin, suggesting that N’-cycloheptyl-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide may exert its effects through similar pathways.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxaspiro[4.5]decan-2-ylmethanamine: The parent compound, known for its conversion into 5-alkoxytryptamine derivatives.

    1,4-Dioxaspiro[4.5]decan-8-one: Another spirocyclic compound with similar structural features.

Uniqueness

N’-cycloheptyl-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide is unique due to its combination of a spirocyclic moiety and a cycloheptyl group, which imparts distinct biochemical and physiological properties. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

N'-cycloheptyl-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O4/c21-16(17(22)20-14-8-4-1-2-5-9-14)19-12-15-13-23-18(24-15)10-6-3-7-11-18/h14-15H,1-13H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMLNEMCTIJCLFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C(=O)NCC2COC3(O2)CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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